4-Hydroxyhexenal
CAS No.: 109710-37-4
Cat. No.: VC20747802
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109710-37-4 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | (E)-4-hydroxyhex-2-enal |
| Standard InChI | InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ |
| Standard InChI Key | JYTUBIHWMKQZRB-ONEGZZNKSA-N |
| Isomeric SMILES | CCC(/C=C/C=O)O |
| Canonical SMILES | CCC(C=CC=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity
4-Hydroxyhexenal is an α,β-unsaturated aldehyde with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-4-hydroxyhex-2-enal, indicating the trans configuration of the double bond between carbons 2 and 3 . This compound belongs to the class of fatty aldehydes and possesses both aldehyde and hydroxyl functional groups, giving it distinctive chemical reactivity.
Table 1: Chemical Properties of 4-Hydroxyhexenal
| Property | Value |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | (E)-4-hydroxyhex-2-enal |
| InChIKey | JYTUBIHWMKQZRB-ONEGZZNKSA-N |
| Chemical Classification | Fatty aldehyde |
| Functional Groups | Aldehyde, hydroxyl |
Structural Characteristics
The structure of 4-hydroxyhexenal features a six-carbon chain with a hydroxyl group at carbon 4 and an aldehyde group at the terminal position . The presence of the carbon-carbon double bond between positions 2 and 3 creates an α,β-unsaturated aldehyde structure, which is highly reactive toward nucleophilic compounds such as proteins and DNA. This reactivity contributes significantly to both its biological signaling capabilities and potential toxicity.
Related Compounds
4-Hydroxyhexenal is closely related to several other biologically important aldehydes, differing in carbon chain length or saturation. The most notable related compound is 4-hydroxynonenal (4-hydroxy-2-nonenal), which is derived from omega-6 fatty acid peroxidation rather than omega-3 sources . Another related compound is 4-hydroxyhexanal, which possesses a similar structure but lacks the double bond, resulting in different chemical reactivity and biological effects .
Table 2: Comparison of 4-Hydroxyhexenal and Related Compounds
| Property | 4-Hydroxyhexenal | 4-Hydroxyhexanal | 4-Hydroxynonenal |
|---|---|---|---|
| Molecular Formula | C6H10O2 | C6H12O2 | C9H16O2 |
| Source | Omega-3 fatty acids (DHA) | Not specified | Omega-6 fatty acids |
| Double Bond | Present (C2-C3) | Absent | Present (C2-C3) |
| Biological Effect | Decreases lipogenic gene expression | Not fully characterized | Increases lipogenic gene expression |
Biosynthesis and Occurrence
Formation Through Lipid Peroxidation
4-Hydroxyhexenal is primarily generated through the peroxidation of omega-3 polyunsaturated fatty acids (PUFAs). Specifically, research has demonstrated that 4-hydroxyhexenal is produced during the oxidation of docosahexaenoic acid (DHA), the most abundant omega-3 fatty acid in many tissues . This finding clarified previous uncertainty regarding the origin of 4-hydroxyhexenal, establishing its specific derivation from DHA rather than other fatty acid sources.
The formation process involves free radical-mediated oxidation of DHA, leading to the creation of lipid peroxide intermediates that subsequently decompose to form 4-hydroxyhexenal. This process typically occurs under conditions of oxidative stress, where the balance between reactive oxygen species production and antioxidant defenses is disrupted.
Biological Activities
Differential Regulation of Lipid Metabolism Genes
One of the most significant biological effects of 4-hydroxyhexenal is its impact on genes involved in lipid metabolism. Research on human placental tissue has revealed that 4-hydroxyhexenal treatment decreases the expression of genes associated with both fatty acid uptake and synthesis . This effect contrasts with that of 4-hydroxynonenal, which increases the expression of genes related to these processes.
Table 3: Effects of 4-Hydroxyhexenal on Gene Expression in Human Placenta
| Gene | Function | Effect of 4-Hydroxyhexenal at 50 μM | Effect of 4-Hydroxyhexenal at 100 μM |
|---|---|---|---|
| MFSD2a | Fatty acid uptake | Decreased (p = 0.0024) | Decreased (p = 0.0052) |
| LDL-R | Fatty acid uptake | Decreased (p = 0.0417) | Decreased (p = 0.001) |
| SREBP1 | Fatty acid synthesis | Decreased | Decreased (p = 0.0024) |
| SREBP2 | Fatty acid synthesis | No significant change | Decreased (p = 0.0052) |
| SCD1 | Fatty acid synthesis | Decreased | Decreased (p = 0.011) |
The downregulation of major facilitator superfamily domain-containing protein 2 (MFSD2a) and low-density lipoprotein receptor (LDL-R) indicates reduced capacity for fatty acid uptake, while decreased expression of sterol regulatory element-binding proteins (SREBP1 and SREBP2) and stearoyl-coenzyme A desaturase (SCD1) suggests impaired fatty acid synthesis pathways . These effects have significant implications for understanding how omega-3 fatty acid supplementation might affect lipid metabolism under conditions of oxidative stress.
Activation of Nrf2 Signaling Pathway
4-Hydroxyhexenal demonstrates important signaling functions through its activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses . Studies have shown that 4-hydroxyhexenal increases nuclear expression and DNA binding of Nrf2 in endothelial cells, resulting in enhanced transcription of cytoprotective genes.
This activation occurs when 4-hydroxyhexenal, due to its electrophilic nature, modifies the Keap1 protein that normally sequesters Nrf2 in the cytoplasm. This modification allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements in the promoter regions of target genes, activating their transcription.
Induction of Heme Oxygenase-1 Expression
A key downstream effect of 4-hydroxyhexenal-mediated Nrf2 activation is the increased expression of heme oxygenase-1 (HO-1), an important antioxidant and anti-inflammatory enzyme . Research in mice fed a fish-oil diet has demonstrated increased HO-1 expression in the aorta, coinciding with elevated 4-hydroxyhexenal levels. This effect was absent in Nrf2-deficient mice, confirming the essential role of the Nrf2 pathway in mediating 4-hydroxyhexenal-induced HO-1 expression .
HO-1 catalyzes the degradation of heme to carbon monoxide, iron, and biliverdin (which is subsequently converted to bilirubin). These products possess significant cytoprotective properties, with carbon monoxide functioning as a vasodilator and anti-inflammatory agent, while bilirubin acts as a potent antioxidant. Through this mechanism, 4-hydroxyhexenal contributes to cellular defense against oxidative damage.
Role in Health and Disease
Classification as a Uremic Toxin
Despite its potential beneficial effects, 4-hydroxyhexenal is classified as a uremic toxin that can accumulate in the blood during kidney dysfunction . Uremic toxins are categorized into three major groups based on their chemical and physical characteristics, with 4-hydroxyhexenal belonging to the group of small, lipid-soluble and/or protein-bound compounds .
The accumulation of 4-hydroxyhexenal and other uremic toxins can contribute to the progression of kidney disease and associated complications. These toxins are typically cleared by the kidneys, but their elimination is impaired in patients with reduced kidney function, leading to systemic toxicity that affects multiple organ systems.
Kidney Transport and Oxidative Stress
4-Hydroxyhexenal is actively transported into the kidneys via organic ion transporters, particularly organic anion transporter 3 (OAT3) . Elevated levels of uremic toxins like 4-hydroxyhexenal can stimulate the production of reactive oxygen species (ROS) through interactions with NADPH oxidase, especially NOX4, which is abundant in the kidneys and heart .
The increased ROS production can induce several different DNA methyltransferases (DNMTs) involved in the silencing of KLOTHO, a protein with important roles in anti-aging, mineral metabolism, and vitamin D metabolism . Studies have indicated that KLOTHO mRNA and protein levels are reduced during acute or chronic kidney diseases in response to high local levels of reactive oxygen species, potentially contributing to disease progression.
Dual Role in Oxidative Stress Response
4-Hydroxyhexenal exhibits a complex dual role in oxidative stress responses. While it can contribute to oxidative damage as a reactive aldehyde capable of modifying proteins and DNA, it also activates protective pathways that enhance cellular resistance to oxidative stress . This hormetic effect, where low levels stimulate beneficial adaptive responses while high levels cause toxicity, is characteristic of many oxidative stress mediators.
Research has demonstrated that 4-hydroxyhexenal can prevent oxidant-induced cellular damage and reactive oxygen species production through activation of the Nrf2 pathway and upregulation of antioxidant enzymes like HO-1 . These protective effects are abolished by HO-1 inhibitors or Nrf2 silencing, confirming the mechanism of protection.
Implications for Omega-3 Fatty Acid Supplementation
The differential effects of 4-hydroxyhexenal and 4-hydroxynonenal on lipid metabolism genes have important implications for omega-3 fatty acid supplementation strategies, particularly in conditions characterized by oxidative stress . Since these environments can increase 4-hydroxyhexenal formation from DHA, the metabolic outcomes of omega-3 supplementation may differ from those expected under normal conditions.
Table 4: Comparison of 4-Hydroxyhexenal and 4-Hydroxynonenal Effects on Gene Expression
| Compound | Source | Effect on Lipogenic Genes | Effect on Lipid Uptake Genes | Genes Affected |
|---|---|---|---|---|
| 4-Hydroxyhexenal | Omega-3 fatty acids | Decreased expression | Decreased expression | SREBP1, SREBP2, SCD1, MFSD2a, LDL-R |
| 4-Hydroxynonenal | Omega-6 fatty acids | Increased expression | Increased expression | FASN, ACC, FATP4, ACAT1 |
These contrasting effects may help explain why omega-3 and omega-6 fatty acids have different, sometimes opposing, physiological effects. Understanding the role of 4-hydroxyhexenal in these processes could lead to more targeted and effective nutritional interventions for various health conditions.
Research Applications and Recent Findings
Cellular Protection Against Oxidative Damage
Recent research has focused on understanding how 4-hydroxyhexenal mediates cellular protection against oxidative damage. Studies using human umbilical vein endothelial cells have shown that both DHA and 4-hydroxyhexenal increase the expression of Nrf2 target genes, including HO-1, and that this effect is abolished by Nrf2 silencing . Furthermore, DHA prevented oxidant-induced cellular damage and reactive oxygen species production, effects that were eliminated by HO-1 inhibition or Nrf2 silencing .
These findings suggest potential therapeutic applications for 4-hydroxyhexenal or its precursor DHA in conditions characterized by oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. By activating endogenous antioxidant pathways, 4-hydroxyhexenal may provide more comprehensive and sustainable protection than direct antioxidant supplementation.
Vascular Protection Mechanisms
The role of 4-hydroxyhexenal in vascular protection has been a focus of recent research. Studies in mice have demonstrated that fish oil consumption increases 4-hydroxyhexenal levels in the aorta, with associated improvements in endothelium-dependent vasodilation . These effects require a functional Nrf2 pathway, as they are absent in Nrf2-deficient mice.
These findings provide mechanistic insights into the cardiovascular benefits of omega-3 fatty acids, suggesting that some of these benefits may be mediated through 4-hydroxyhexenal formation and subsequent Nrf2 activation. This understanding could lead to more targeted interventions for cardiovascular health that aim to optimize 4-hydroxyhexenal production or signaling.
Placental Fatty Acid Metabolism
Studies on human placental tissue have revealed important roles for 4-hydroxyhexenal in regulating placental fatty acid metabolism . The finding that 4-hydroxyhexenal decreases the expression of genes involved in fatty acid synthesis and uptake suggests that it may influence fetal nutrition and development, particularly in pregnancies affected by conditions associated with oxidative stress, such as preeclampsia or gestational diabetes.
These findings have implications for maternal omega-3 fatty acid supplementation during pregnancy, suggesting that the effects of such supplementation may vary depending on the oxidative stress status of the placenta . Further research in this area could lead to more personalized nutritional recommendations for pregnant women.
Analytical Methods and Detection
Identification Techniques
Various analytical techniques are employed to detect and quantify 4-hydroxyhexenal in biological samples. These include:
-
High-performance liquid chromatography (HPLC)
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Gas chromatography-mass spectrometry (GC-MS)
-
Liquid chromatography-mass spectrometry (LC-MS)
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Immunoassays using antibodies specific for 4-hydroxyhexenal-protein adducts
These methods enable researchers to measure 4-hydroxyhexenal levels in various biological fluids and tissues, facilitating studies on its formation, metabolism, and biological effects under different physiological and pathological conditions.
Chemical Derivatization
Due to the reactivity of the aldehyde group, 4-hydroxyhexenal is often derivatized prior to analysis to improve stability and detection sensitivity. Common derivatization reagents include:
-
2,4-dinitrophenylhydrazine (DNPH)
-
Pentafluorobenzyl hydroxylamine (PFBHA)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
These reagents react with the aldehyde group of 4-hydroxyhexenal to form stable derivatives that can be more easily detected and quantified using various analytical techniques.
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